molecular formula C26H19N5NaO13S4 B075996 C.I. Food Black 2 CAS No. 2118-39-0

C.I. Food Black 2

Cat. No. B075996
CAS RN: 2118-39-0
M. Wt: 760.7 g/mol
InChI Key: ZSRKJGSFDBOHMU-UHFFFAOYSA-N
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Description

C.I. Food Black 2 is a synthetic food dye used in a variety of food products. It has been used for decades, primarily in Asian countries, and has recently become more popular in the United States. The dye is primarily composed of carbon, hydrogen, and nitrogen, and is believed to have a number of potential health benefits.I. Food Black 2.

Scientific Research Applications

  • Adsorption of Food Dyes on TiO2-SiO2 Support : A study investigated the adsorption of food dyes, including C.I. Food Black 1, on TiO2-SiO2 inorganic supports, creating hybrid pigments with desirable physicochemical and functional properties. These hybrid pigments have potential applications in pharmaceutical products (Siwińska-Stefańska et al., 2017).

  • Qualitative Determination of Carbon Black in Food Products : Research on Carbon Black (C.I. 77266), a pigment similar to C.I. Food Black 2, outlined a method for its qualitative analysis in food products. This study is significant for regulatory purposes, especially regarding food safety and quality (Miranda-Bermudez et al., 2012).

  • Foodomics and Diet-Health Relationships : A study using text mining and chemoinformatics analyzed the role of various compounds in foods, including colorants like this compound, in relation to health benefits and disease prevention. This research provides a broader understanding of how such compounds can be associated with health effects (Jensen et al., 2014).

  • Fate of Soil-Applied Black Carbon : A study on the application of black carbon to soil, which is relevant for understanding the environmental impact of such pigments, showed that black carbon cycles more slowly than other carbon pools, highlighting its potential for carbon sequestration (Major et al., 2010).

  • Migration of Nanoparticles from Packaging into Foodstuffs : This study assessed the migration of nanoparticles, including carbon black, from food packaging materials. It found that carbon black does not migrate into food once incorporated into plastics, which is essential for food safety considerations (Bott et al., 2014).

Safety and Hazards

C.I. Food Black 2 may form combustible dust concentrations in air . If irritation or symptoms occur from any route of exposure, the affected individual should be removed from the area . Contaminated clothing should be removed and laundered before reuse . In all cases of doubt, or when symptoms persist, medical advice should be sought .

Mechanism of Action

C.I. Food Black 2, also known as tetrasodium;6-amino-4-hydroxy-3-[[7-sulfinato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate, is a brown-to-black synthetic diazo dye . It is often used as a colorant in various applications.

Target of Action

The primary target of C.I. Food Black 2 is the visual perception of the consumer. It is used as a colorant in food products, cosmetics, and other applications to enhance their visual appeal.

Mode of Action

This compound interacts with light to absorb certain wavelengths, which results in the perception of the color black. This interaction is due to the specific structure of the compound, which includes azo groups that contribute to its color properties .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to visual perception. By altering the color of a product, it can influence the consumer’s perception and experience of that product. The specific biochemical pathways involved in this process are complex and involve a range of factors, including the light conditions and the individual’s visual system .

Pharmacokinetics

As a colorant, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIInstead, it remains relatively stable and retains its color properties under various conditions.

Result of Action

The primary result of the action of this compound is the coloration of the product it is used in. This can enhance the visual appeal of the product and influence the consumer’s perception and experience.

properties

{ "Design of the Synthesis Pathway": "The synthesis of C.I. Food Black 2 involves the reaction of 4-nitroaniline with 2-naphthol in the presence of sulfuric acid and subsequent reduction of the resulting azo compound.", "Starting Materials": [ "4-nitroaniline", "2-naphthol", "sulfuric acid", "sodium dithionite", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 4-nitroaniline is dissolved in sulfuric acid and cooled to 0-5°C.", "Step 2: 2-naphthol is added dropwise to the solution with stirring. The mixture is stirred for 1 hour at 0-5°C.", "Step 3: The resulting azo compound is filtered and washed with water.", "Step 4: The azo compound is dissolved in sodium hydroxide solution and sodium dithionite is added as a reducing agent.", "Step 5: The mixture is stirred for 1 hour at room temperature and the resulting C.I. Food Black 2 is filtered and washed with water." ] }

CAS RN

2118-39-0

Molecular Formula

C26H19N5NaO13S4

Molecular Weight

760.7 g/mol

IUPAC Name

tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);

InChI Key

ZSRKJGSFDBOHMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Other CAS RN

2118-39-0

Related CAS

83221-57-2

synonyms

Food Black 2; CI 27755

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that replacing sulfonic acid groups in C.I. Food Black 2 with carboxylic acid groups improves water fastness. What is the mechanism behind this improvement?

A1: [] Replacing the sulfonic acid groups in this compound (Structure 1A in the paper) with less acidic carboxylic acid groups (Structure 1B) results in dyes with enhanced water fastness due to a phenomenon called differential solubility. While the paper doesn't delve into the specific mechanism, we can infer:

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